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DCLK1-IN-1 Profile and Validation Data

The first selective, in vivo-compatible chemical probe for the DCLK1 kinase domain is DCLK1-IN-1 [1].

The table below summarizes its key validation metrics across various orthogonal assays, which defines the

standard for a high-quality chemical probe:

Assay Type Target
Result
(IC₅₀ or Kd)

Context / Notes

Isothermal Titration
Calorimetry (ITC)

DCLK1 Kd = 55 nM Measures binding affinity to

recombinant protein [1].

In vitro Binding Assay
(KINOMEscan)

DCLK1 IC₅₀ = 9.5

nM

High-throughput binding assay [1].

In vitro Kinase Assay DCLK1 IC₅₀ = 57.2

nM

Activity assay using ³³P-labeled ATP

[1].

Cellular Target
Engagement
(NanoBRET)

DCLK1 IC₅₀ = 279

nM

Confirms binding to DCLK1 in live

HCT116 cells [1].
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Assay Type Target
Result
(IC₅₀ or Kd)

Context / Notes

In vitro Binding Assay
(KINOMEscan)

DCLK2 IC₅₀ = 31

nM

DCLK2 is a close homolog of DCLK1

[1].

In vitro Kinase Assay DCLK2 IC₅₀ = 103

nM

---

In vitro Binding Assay
(KINOMEscan)

ERK5 IC₅₀ = 1800

nM

Demonstrates selectivity over a

common off-target [1].

Cellular Assay ERK5 IC₅₀ = 5360

nM

---

In vitro Kinase Assay LRRK2 IC₅₀ = 6970

nM

Demonstrates selectivity over another

common off-target [1].

Binding Assay BRD4

Bromodomain

IC₅₀ >

10,000 nM

Confirms no activity against BRD4, a

target of previous tool compounds [1].

Phosphoproteomic Workflow for Kinase Inhibitor
Validation

Validating a kinase inhibitor like DCLK1-IN-1 typically involves a phosphoproteomics workflow to capture

its cellular effects. The general process and key findings from studies on DCLK1 inhibition are outlined

below.

General Experimental Workflow

The standard mass spectrometry-based phosphoproteomic workflow involves several key stages [2] [3] [4]:

Cell Treatment & Lysis: Cells (e.g., patient-derived organoids or cancer cell lines) are treated with
the inhibitor (DCLK1-IN-1) and a vehicle control (DMSO).

Protein Digestion: Proteins are extracted, reduced, alkylated, and digested into peptides, typically
using trypsin.
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Phosphopeptide Enrichment: Phosphopeptides are isolated from the complex peptide mixture

using enrichment methods like TiO2 (Titanium Dioxide) or metal-oxide affinity chromatography
[3] [1].

LC-MS/MS Analysis: Enriched phosphopeptides are separated by liquid chromatography (LC) and
analyzed by tandem mass spectrometry (MS/MS). For multiplexed experiments, peptides are often

labeled with Tandem Mass Tags (TMT) [3] [5].
Data Processing & Bioinformatic Analysis: Raw MS data is processed using software like

MaxQuant [3] or FragPipe [6] to identify phosphorylation sites and quantify their abundance.
Subsequent analysis involves:

Differential Analysis: Identifying phosphosites that significantly change in response to
treatment using tools like limma in R [3] [4].

Kinase-Substrate Network Analysis: Reconstructing affected signaling networks using tools
like PhosR [4] or KiNet [7] to connect phosphosites to upstream kinases.

Functional Enrichment: Determining which biological pathways are enriched in the altered
phosphoproteins [2] [4] [5].

This workflow can be visualized in the following diagram:
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Key Findings from DCLK1 Inhibition
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Application of this phosphoproteomic workflow to DCLK1-IN-1 revealed its functional impact:

Pathway Modulation: In patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids,
DCLK1-IN-1 treatment led to changes in proteins and pathways associated with cell motility [1].

Role in Invasion: A subsequent study in head and neck squamous cell carcinoma (HNSCC) using
shRNA-mediated DCLK1 knockdown and proteomics found that DCLK1 regulates proteins involved in

cytoskeletal reorganization, cell-ECM interactions, and cell projection assembly [5]. This study
specifically linked DCLK1 to the regulation of invadopodia dynamics and the trafficking of matrix

metalloproteinases (MMPs), which are critical for invasive progression.

How to Proceed with DCLK1-IN-4 Information

Given the absence of specific data for DCLK1-IN-4, here are suggested approaches to find the information

you need:

Check Manufacturer Sources: Inquire directly with the supplier or manufacturer of DCLK1-IN-4 for

any available technical data sheets, validation reports, or associated publications.
Search Preprint Servers: Explore scientific preprint servers like bioRxiv, as recent findings may be

available there prior to formal journal publication.
Analyze by Analogy: Use the detailed data for DCLK1-IN-1 as a benchmark. A rigorous validation of

DCLK1-IN-4 would require a similar comprehensive dataset, including demonstrated cellular target
engagement, kinase activity inhibition, and selectivity profiling.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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